molecular formula C11H9NOS2 B2509711 (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one CAS No. 33992-80-2

(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B2509711
CAS No.: 33992-80-2
M. Wt: 235.32
InChI Key: RAXPMQHOSGNELK-TWGQIWQCSA-N
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Description

(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one: is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a mercapto group (–SH) and a benzylidene group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-methylbenzaldehyde with 2-mercapto-1,3-thiazole-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The reaction proceeds via the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired thiazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The benzylidene group can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of various substituted thiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one:

    Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism by which (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one exerts its effects is largely dependent on its interaction with biological macromolecules. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the benzylidene group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one: can be compared with other thiazole derivatives, such as:

    2-mercapto-1,3-thiazole-4-one: Lacks the benzylidene group, resulting in different chemical reactivity and biological activity.

    5-(4-methylbenzylidene)-2-aminothiazole: Contains an amino group instead of a mercapto group, leading to different interactions with biological targets.

    4-methyl-2-mercaptobenzothiazole: Contains a benzothiazole ring, which alters its electronic properties and reactivity.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5E)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS2/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXPMQHOSGNELK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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